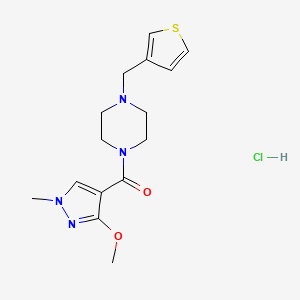
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H21ClN4O2S and its molecular weight is 356.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring and a piperazine moiety, which are known for their diverse pharmacological properties. The incorporation of a thiophene group may enhance the compound's lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3S |
| Molecular Weight | 374.45 g/mol |
| CAS Number | 1226448-30-1 |
Antimicrobial Properties
Recent studies have indicated that compounds containing pyrazole and piperazine structures exhibit significant antimicrobial activity. In vitro assays have demonstrated that similar derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, related compounds showed IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra, suggesting that this class of compounds may be effective against resistant strains .
Anticancer Activity
Preliminary research has indicated potential anticancer properties of pyrazole derivatives. For example, compounds with similar structural motifs have been studied for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. Docking studies suggest that these compounds may bind effectively to targets involved in cancer progression .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for cellular metabolism or pathogen survival.
- Receptor Modulation : It could modulate receptors involved in cell signaling pathways, particularly those related to cancer and infection.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antitubercular Activity
A study conducted on a series of substituted piperazine derivatives revealed that certain compounds exhibited promising antitubercular activity with minimal cytotoxicity on human embryonic kidney cells (HEK-293). The most active compounds achieved IC90 values ranging from 3.73 to 4.00 µM, indicating their potential as therapeutic agents against tuberculosis .
Study 2: Anticancer Potential
In another investigation, derivatives similar to the compound were evaluated for their anticancer effects on various tumor cell lines. The results showed that some derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Propriétés
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S.ClH/c1-17-10-13(14(16-17)21-2)15(20)19-6-4-18(5-7-19)9-12-3-8-22-11-12;/h3,8,10-11H,4-7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRONJABZTUAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













